An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid
An In-Depth Technical Guide to 2-Acetyl-3,6-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 319457-34-6
Introduction
2-Acetyl-3,6-difluorobenzoic acid is a synthetically valuable organic compound characterized by a benzoic acid core substituted with two fluorine atoms and an acetyl group.[1][2] This trifunctional scaffold makes it a significant building block in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. The acetyl and carboxylic acid moieties offer versatile handles for further chemical modifications, rendering this molecule an attractive starting point for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of 2-Acetyl-3,6-difluorobenzoic acid, with a particular focus on its relevance in drug discovery.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 2-Acetyl-3,6-difluorobenzoic acid is not extensively published, its key properties can be summarized from available sources and predicted based on the chemistry of analogous structures.
| Property | Value/Information | Source |
| CAS Number | 319457-34-6 | [1][2] |
| Molecular Formula | C₉H₆F₂O₃ | [1] |
| Molecular Weight | 200.14 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Boiling Point | 314.5 °C (predicted) | [1] |
| Flash Point | 144 °C (predicted) | [1] |
| pKa | 2.86 ± 0.10 (predicted) | |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | General knowledge |
| ¹H NMR | Predicted spectrum would show signals for the aromatic protons and the methyl protons of the acetyl group. | General knowledge |
| ¹³C NMR | Predicted spectrum would show distinct signals for the aromatic carbons, the carbonyl carbons of the acetyl and carboxylic acid groups, and the methyl carbon. | General knowledge |
| Mass Spectrometry | Predicted m/z for [M-H]⁻: 199.02122. | [3] |
Synthesis of 2-Acetyl-3,6-difluorobenzoic Acid
Proposed Synthetic Pathway: Ortho-Lithiation Approach
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[4][5][6][7] The carboxylic acid group, after deprotonation, can act as a directed metalation group (DMG), guiding the lithiation to the adjacent ortho position. In the case of a difluoro-substituted benzoic acid, the regioselectivity will be influenced by the directing effects of both the carboxylate and the fluorine atoms.
Caption: Proposed synthetic pathway for 2-Acetyl-3,6-difluorobenzoic acid via ortho-lithiation.
Detailed Experimental Protocol (Proposed)
Step 1: Protection of the Carboxylic Acid
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To a solution of 2,5-difluorobenzoic acid in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group precursor (e.g., a silylating agent like BSTFA).
-
Stir the reaction mixture at room temperature until the protection is complete, as monitored by TLC or GC-MS.
-
Remove the solvent under reduced pressure to obtain the protected 2,5-difluorobenzoic acid, which can be used in the next step without further purification.
Causality: Protection of the acidic proton of the carboxylic acid is crucial to prevent it from reacting with the organolithium base in the subsequent step.
Step 2: Directed Ortho-Lithiation
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Dissolve the protected 2,5-difluorobenzoic acid in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA), to the cooled solution.
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Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the complete formation of the ortho-lithiated species.
Causality: The ortho-directing effect of the protected carboxylate and the fluorine atom at the 2-position will favor lithiation at the 6-position.
Step 3: Acetylation
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To the solution of the lithiated intermediate at -78 °C, slowly add an acetylating agent such as acetyl chloride or acetic anhydride.
-
Allow the reaction to proceed at -78 °C for a period and then gradually warm to room temperature.
Causality: The highly nucleophilic carbon of the lithiated intermediate will attack the electrophilic carbonyl carbon of the acetylating agent.
Step 4: Deprotection and Workup
-
Quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Acetyl-3,6-difluorobenzoic acid.
Self-Validation: The success of each step can be monitored by standard analytical techniques such as TLC, GC-MS, and NMR spectroscopy of the intermediates and the final product.
Reactivity and Mechanistic Insights
The chemical reactivity of 2-Acetyl-3,6-difluorobenzoic acid is governed by the interplay of its three functional groups and their electronic effects on the aromatic ring.
Caption: Key reactive sites of 2-Acetyl-3,6-difluorobenzoic acid.
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Carboxylic Acid Group: This group is acidic and will readily undergo deprotonation in the presence of a base. It can be converted into esters, amides, or acid halides using standard synthetic methods.
-
Acetyl Group: The carbonyl group of the acetyl moiety is electrophilic and susceptible to nucleophilic attack. It can participate in reactions such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions like the aldol or Knoevenagel condensations.
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Aromatic Ring: The aromatic ring is substituted with two electron-withdrawing fluorine atoms, an electron-withdrawing acetyl group, and an electron-withdrawing carboxylic acid group. This makes the ring generally deactivated towards electrophilic aromatic substitution. The directing effects of these substituents will dictate the regioselectivity of any further substitution reactions.
Applications in Drug Discovery and Development
Fluorinated building blocks are of paramount importance in modern drug discovery. The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. 2-Acetyl-3,6-difluorobenzoic acid, with its versatile functional groups, is a valuable scaffold for the synthesis of novel bioactive compounds.
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As a Synthetic Intermediate: This molecule can serve as a starting material for the synthesis of a wide range of more complex molecules. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, while the acetyl group can be elaborated to introduce further diversity.
-
In Fragment-Based Drug Discovery (FBDD): With a molecular weight of 200.14 g/mol , 2-Acetyl-3,6-difluorobenzoic acid fits the profile of a molecular fragment. FBDD is a powerful technique where small, low-affinity molecules (fragments) are screened against a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound. The fluorinated phenyl ring of this molecule can engage in favorable interactions with protein binding pockets, and the acetyl and carboxylic acid groups provide vectors for synthetic elaboration.
Safety and Handling
2-Acetyl-3,6-difluorobenzoic acid is classified as an irritant.[8] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Acetyl-3,6-difluorobenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While detailed experimental data on this specific compound is somewhat limited in the public domain, its synthesis, reactivity, and potential applications can be reliably inferred from the well-established principles of organic chemistry and the known behavior of analogous fluorinated aromatic compounds. Its utility as a synthetic intermediate and a potential fragment in FBDD underscores its importance for researchers and scientists engaged in the design and development of novel therapeutic agents.
References
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Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Retrieved from [Link]
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Mortier, J., Bennetau, B., Moyroud, J., & Guesnet, J.-L. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate. Retrieved from [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
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PubChemLite. (n.d.). 2-acetyl-3,6-difluorobenzoic acid (C9H6F2O3). Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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